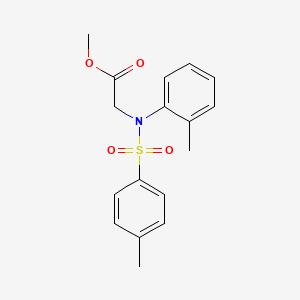

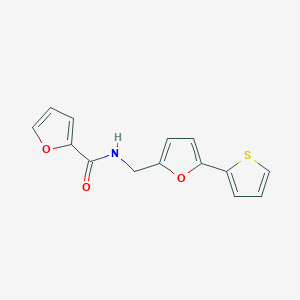

5-(1-Methyl-1h-benzimidazol-2-yl)-2-furaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound seems to be a derivative of benzimidazole . Benzimidazole derivatives are known for their wide range of biological activities and are part of several drugs .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives has been studied . These studies provide information on the optimized geometrical structure, electronic and vibrational features .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For benzimidazole derivatives, these properties have been studied using various computational methods .Scientific Research Applications

Synthesis and Chemical Properties

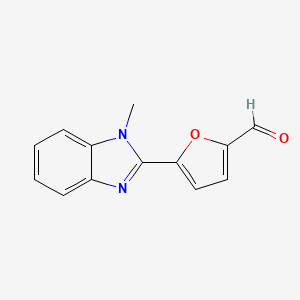

Research has explored the synthesis of compounds related to 5-(1-Methyl-1H-benzimidazol-2-yl)-2-furaldehyde, demonstrating various chemical reactions and properties. For instance, studies have focused on the synthesis of dimethoxy derivatives through condensation reactions, highlighting the conditions necessary for achieving high yields and characterizing the structure of these compounds using techniques like 1H NMR, IR, and ESI-MS (X. Bin, 2012). Another area of interest is the exploration of Excited-State Intramolecular Proton Transfer (ESIPT) in benzimidazole-based Schiff base probes, which have applications as chemosensors for detecting metal ions and cellular imaging (Riya Bag et al., 2023).

Catalysis and Chemical Transformations

The use of related compounds in catalysis and chemical transformations has been documented. One study reports on the Lewis acid catalysis in a microporous metal-organic framework with exposed Mn2+ coordination sites, demonstrating rapid conversion to cyanosilylated products, which is significant for synthetic chemistry (S. Horike et al., 2008). Another research focuses on recyclable supported carbene catalysts for the self-condensation of furaldehydes into furoins, showcasing efficient and recyclable catalyst systems for umpolung condensation reactions (Lu Wang, E. Chen, 2015).

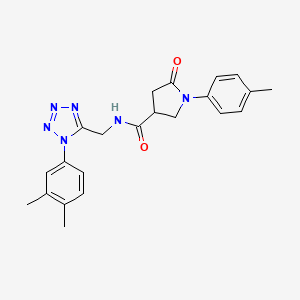

Molecular Docking and Biological Activity

Investigations into the biological activity of benzimidazole derivatives, including novel synthesis and molecular docking studies, have revealed their potential in medicinal chemistry. For example, a study on the synthesis of benzimidazole-pyrazoline hybrid molecules demonstrated their anti-diabetic potential by screening for α-glucosidase inhibition activity, indicating these compounds as effective inhibitors (Farhat Ibraheem et al., 2020).

Photophysical Properties and Sensing Applications

The photophysical properties and applications of benzimidazole derivatives as sensors have been a significant area of research. A detailed study on Schiff base probes derived from benzimidazole showcases their application in selectively sensing Cu2+ ions in semi-aqueous mediums and cellular environments, leveraging their photophysical properties for practical sensing applications (Riya Bag et al., 2023).

Future Directions

properties

IUPAC Name |

5-(1-methylbenzimidazol-2-yl)furan-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O2/c1-15-11-5-3-2-4-10(11)14-13(15)12-7-6-9(8-16)17-12/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDCNWNJMCTVNCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1C3=CC=C(O3)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(1-Methyl-1h-benzimidazol-2-yl)-2-furaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

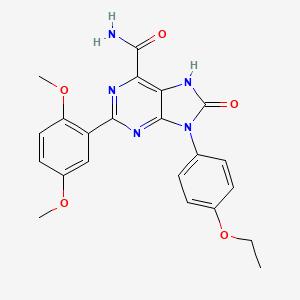

![Ethyl 2-oxo-6-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-4-thien-2-yl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2680768.png)

![3-[(3-chlorobenzyl)sulfanyl]-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2680769.png)

![2-[2-(2-Ethylamino-ethoxy)-ethoxy]-ethanol](/img/structure/B2680775.png)

![(1-methyl-3-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfonyl}-1H-pyrazol-4-yl)methyl 3,5-bis(trifluoromethyl)benzenecarboxylate](/img/structure/B2680778.png)

![(2-[4-(Isopropylsulfonyl)piperazin-1-YL]ethyl)amine](/img/structure/B2680779.png)

![6-Methoxy-3-(4-methoxybenzenesulfonyl)-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2680780.png)

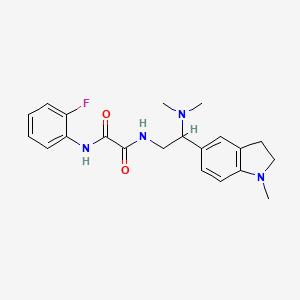

![4-(4-(2-Fluoroethyl)piperazin-1-yl)thieno[3,2-d]pyrimidine](/img/structure/B2680781.png)

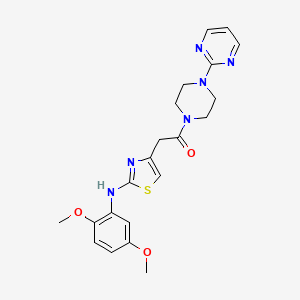

![N-(4-chlorobenzo[d]thiazol-2-yl)-2-(4-chlorophenoxy)-N-(3-(dimethylamino)propyl)acetamide hydrochloride](/img/structure/B2680785.png)